3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole
Description
3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole is a pyrrole derivative featuring two distinct substituents: a tosyl (p-toluenesulfonyl) group at the 1-position and a phthalimidomethylcarbonyl moiety at the 3-position. The tosyl group is a well-known electron-withdrawing protecting group widely used in organic synthesis to stabilize reactive intermediates.
The phthalimide moiety may confer unique reactivity or pharmacological properties, distinguishing it from simpler pyrrole derivatives.
Properties
IUPAC Name |
2-[2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-6-8-16(9-7-14)29(27,28)22-11-10-15(12-22)19(24)13-23-20(25)17-4-2-3-5-18(17)21(23)26/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRTYTAKNOBARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole typically involves multi-step organic reactions. One common method starts with the preparation of the phthalimidomethylcarbonyl intermediate, which is then reacted with a tosylated pyrrole derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole involves its interaction with specific molecular targets. The phthalimide group can form strong hydrogen bonds with biological molecules, while the tosyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrrole Derivatives
Structural and Functional Differences
Key structural differences among analogous pyrrole compounds lie in substituent type, position, and electronic effects:
a. 1-Phenyl-3-tosyl-1H-pyrrole
- Substituents : Phenyl (1-position), tosyl (3-position).
- Electronic Effects : The phenyl group is mildly electron-donating, while tosyl is strongly electron-withdrawing. This creates a polarized electronic environment on the pyrrole ring.
- Applications : Primarily a synthetic intermediate; the tosyl group facilitates regioselective functionalization.
- Reactivity : Likely undergoes electrophilic substitution at the 4- or 5-positions due to electronic directing effects.
b. 3-Heptyl-1H-pyrrole
- Substituents : Heptyl chain (3-position).
- Electronic Effects : The alkyl chain is electron-donating but sterically bulky, reducing ring reactivity.
- Applications: Potential use in hydrophobic materials or surfactants due to lipophilicity.
- Safety : Requires standard handling for volatile organics (e.g., skin/eye protection) .
c. 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole
- Substituents : Tosyl (1-position), phthalimidomethylcarbonyl (3-position).
- Electronic Effects : Both substituents are electron-withdrawing, creating a highly electron-deficient pyrrole core.
- Reactivity : The carbonyl group may act as an electrophilic site for nucleophilic attack, while the phthalimide ring could participate in cycloaddition or hydrolysis.
- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or as a multi-functional synthetic building block.
Comparative Data Table
Research Findings and Key Insights
Synthetic Versatility : The tosyl group in both 1-phenyl-3-tosyl-1H-pyrrole and the target compound enhances stability during multi-step syntheses, but the phthalimidomethylcarbonyl group introduces additional complexity for late-stage modifications .
Safety Considerations : While 3-heptyl-1H-pyrrole requires standard organic handling protocols , the target compound’s phthalimide moiety may necessitate toxicity screening due to historical associations with teratogenicity (e.g., thalidomide analogs).
Reactivity Contrasts :
- The electron-deficient nature of 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole makes it more reactive toward nucleophiles compared to the electron-neutral 3-heptyl derivative.
- Unlike 1-phenyl-3-tosyl-1H-pyrrole, the target compound’s 3-position substituent sterically hinders electrophilic aromatic substitution, directing reactivity to the carbonyl instead.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
